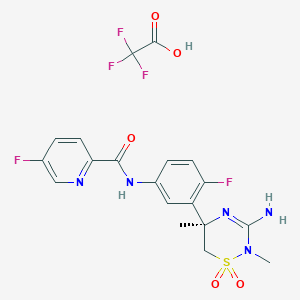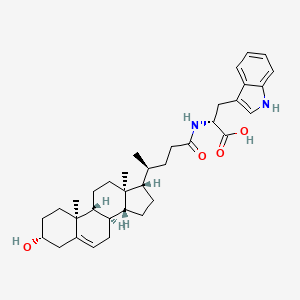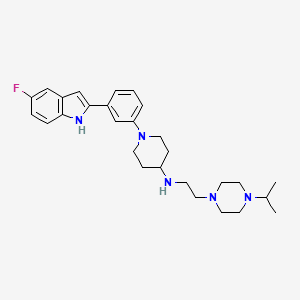
Verubecestat (TFA)
Descripción general
Descripción
Verubecestat, also known as MK-8931 or SCH 900931, is a potent and selective beta-secretase inhibitor, and BACE1 protein inhibitor or Beta-site APP-cleaving enzyme 1 inhibitor . It is a promising novel therapeutic drug candidate in Alzheimer’s disease .
Synthesis Analysis
Verubecestat is an inhibitor of β-secretase being evaluated for the treatment of Alzheimer’s disease. The first-generation route relies on an amide coupling with a functionalized aniline .Molecular Structure Analysis
Verubecestat TFA is an orally active, high-affinity BACE1 and BACE2 inhibitor with Ki values of 2.2 nM and 0.38 nM . It effectively reduces Aβ40 and has the potential for Alzheimer’s Disease . This compound belongs to the class of organic compounds known as aromatic anilides .Physical And Chemical Properties Analysis
Verubecestat TFA has a molecular formula of C19H18F5N5O5S and an exact mass of 409.10 . It has a molecular weight of 523.435 .Aplicaciones Científicas De Investigación
Tratamiento de la enfermedad de Alzheimer
Verubecestat es un inhibidor de la β-secretasa, una enzima clave en la producción de péptidos amiloides-β, que se cree que son una causa principal de la enfermedad de Alzheimer {svg_1}. Se está evaluando para el tratamiento de la enfermedad de Alzheimer {svg_2}.
Eficiencia de la síntesis
La ruta de síntesis de primera generación de Verubecestat se basa en un acoplamiento de amida con una anilina funcionalizada {svg_3}. Sin embargo, este proceso introduce ineficiencias sintéticas {svg_4}. Por lo tanto, se está llevando a cabo una investigación para mejorar el proceso de síntesis, lo que podría tener implicaciones para la producción de otros compuestos similares.
Desarrollo de la formulación
Se realizaron experimentos de disolución para apoyar un cambio de forma del ingrediente farmacéutico activo (API) en tabletas de liberación inmediata de Verubecestat {svg_5}. Esta investigación es importante para comprender cómo los cambios en la forma física del fármaco pueden afectar su disolución y, por lo tanto, su biodisponibilidad.
Alineación regulatoria
La investigación sobre Verubecestat también destaca los desafíos y las oportunidades para la alineación regulatoria global {svg_6}. Diferentes autoridades sanitarias tienen diferentes requisitos para las pruebas de disolución y otros aspectos del desarrollo de medicamentos {svg_7}. La investigación sobre Verubecestat puede ayudar a destacar estas diferencias y presionar para que haya regulaciones más armonizadas.
Mecanismo De Acción
Target of Action
Verubecestat, also known as MK-8931, is an orally active, high-affinity inhibitor of Beta-secretase 1 (BACE1) and Beta-secretase 2 (BACE2) . BACE1 is believed to be a key enzyme in the production of amyloid β peptide , which is implicated in the pathogenesis of Alzheimer’s disease .
Mode of Action
The amyloid hypothesis asserts that the formation of amyloid peptides that lead to amyloid plaque deposits in the brain is a primary contributor to the underlying cause of Alzheimer’s disease . BACE1 is a key enzyme in the production of amyloid β peptide . Verubecestat inhibits BACE1, thereby decreasing the production of amyloid β peptide . This inhibition may reduce amyloid plaque formation and potentially modify disease progression .
Biochemical Pathways
The inhibition of BACE1 by Verubecestat leads to a decrease in the production of amyloid β peptide . This reduction in amyloid β peptide production may affect the biochemical pathway involved in the formation of amyloid plaques, a characteristic feature of Alzheimer’s disease . By inhibiting the formation of these plaques, Verubecestat could potentially alter the progression of Alzheimer’s disease .
Result of Action
The inhibition of BACE1 by Verubecestat results in a decrease in the production of amyloid β peptide . This could potentially lead to a reduction in the formation of amyloid plaques in the brain, which are characteristic of Alzheimer’s disease .
Action Environment
The efficacy and safety of Verubecestat were evaluated in two pivotal Phase 3 clinical trials: EPOCH in mild-to-moderate Alzheimer’s disease, and APECS in prodromal Alzheimer’s disease . The epoch study was terminated early for lack of efficacy . The action environment, including the stage of disease progression and the patient’s overall health status, may influence the compound’s action, efficacy, and stability .
Safety and Hazards
Verubecestat was associated with increased risk for several types of adverse events. Falls and injuries were notable for progressive increases over time . While the mechanisms underlying the increased adverse events are unclear, they may be due to BACE inhibition and should be considered in future clinical development programs of BACE1 inhibitors .
Análisis Bioquímico
Biochemical Properties
Verubecestat (TFA) is a potent inhibitor of beta-secretase 1 (BACE1), an enzyme that plays a crucial role in the production of amyloid-beta (Aβ) peptides . By inhibiting BACE1, Verubecestat (TFA) reduces the levels of Aβ, a key player in the pathogenesis of Alzheimer’s disease .
Cellular Effects
In cellular models, Verubecestat (TFA) has been shown to reduce the levels of Aβ in the cerebrospinal fluid . It was not effective in a phase 3 trial (EPOCH) of mild-to-moderate Alzheimer’s disease and was associated with adverse events .
Molecular Mechanism
The molecular mechanism of Verubecestat (TFA) involves the inhibition of BACE1, which blocks the production of Aβ . This is believed to reduce amyloid plaque formation and potentially modify the progression of Alzheimer’s disease .
Temporal Effects in Laboratory Settings
In laboratory settings, Verubecestat (TFA) has been associated with increased risk for several types of adverse events over time . Notably, falls and injuries were observed to progressively increase over time .
Dosage Effects in Animal Models
In animal models, Verubecestat (TFA) has been shown to reduce plasma, cerebrospinal fluid (CSF), and brain concentrations of Aβ40, Aβ42, and sAPPβ (a direct product of BACE1 enzymatic activity) after acute and chronic administration .
Metabolic Pathways
The metabolic pathways of Verubecestat (TFA) are closely linked with the amyloid pathway, given its role as a BACE1 inhibitor . By inhibiting BACE1, it decreases the production of Aβ, thereby potentially affecting the metabolic flux of this pathway .
Transport and Distribution
It is known to have high cellular permeability, which allows it to cross the blood-brain barrier .
Propiedades
IUPAC Name |
N-[3-[(5R)-3-amino-2,5-dimethyl-1,1-dioxo-6H-1,2,4-thiadiazin-5-yl]-4-fluorophenyl]-5-fluoropyridine-2-carboxamide;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2N5O3S.C2HF3O2/c1-17(9-28(26,27)24(2)16(20)23-17)12-7-11(4-5-13(12)19)22-15(25)14-6-3-10(18)8-21-14;3-2(4,5)1(6)7/h3-8H,9H2,1-2H3,(H2,20,23)(H,22,25);(H,6,7)/t17-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNYVOIVLGITLBF-LMOVPXPDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CS(=O)(=O)N(C(=N1)N)C)C2=C(C=CC(=C2)NC(=O)C3=NC=C(C=C3)F)F.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CS(=O)(=O)N(C(=N1)N)C)C2=C(C=CC(=C2)NC(=O)C3=NC=C(C=C3)F)F.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F5N5O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(2R)-5-(6-fluoropyridin-3-yl)-2,3-dihydro-1H-inden-2-yl]propane-2-sulfonamide](/img/structure/B611591.png)

![2-phenyl-N-{5-[4-({5-[(phenylacetyl)amino]-1,3,4-thiadiazol-2-yl}amino)piperidin-1-yl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B611595.png)

![1-cyano-2-[4-(1H-imidazol-5-yl)butyl]-3-(2-phenylsulfanylethyl)guanidine](/img/structure/B611600.png)





![[2-[2-[2-[2-[2-[5-[(3aS,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]-6-phenacylphenyl] 6-azidohexanoate](/img/structure/B611611.png)
![(2E)-3-{4-hydroxy-3-[5,5,8,8-tetramethyl-3-(pentyloxy)-5,6,7,8-tetrahydronaphthalen-2-yl]phenyl}prop-2-enoic acid](/img/structure/B611612.png)
![(1S)-1-(1-azabicyclo[2.2.2]octan-3-yl)-3-[2-(oxan-4-yloxy)phenyl]-1-phenylpropan-1-ol](/img/structure/B611613.png)
